molecular formula C14H16O5 B11797112 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B11797112
M. Wt: 264.27 g/mol
InChI Key: KZEHKEFRHLVQHV-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

5-oxo-2-(3-propoxyphenyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C14H16O5/c1-2-6-18-10-5-3-4-9(7-10)13-11(14(16)17)8-12(15)19-13/h3-5,7,11,13H,2,6,8H2,1H3,(H,16,17)

InChI Key

KZEHKEFRHLVQHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O

Origin of Product

United States

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